tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate is an organic compound with the molecular formula C₁₀H₂₁NO₃ It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxy-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-hydroxy-2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of tert-butyl N-(3-oxo-2-methylpropyl)-N-methylcarbamate.
Reduction: Formation of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylamine.
Substitution: Formation of tert-butyl N-(3-tosyloxy-2-methylpropyl)-N-methylcarbamate.
Scientific Research Applications
tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug in a controlled manner.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate involves the interaction of its carbamate group with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
- tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate
- tert-butyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate
Uniqueness
tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate is unique due to the presence of both a hydroxy group and a methyl group on the propyl chain. This structural feature imparts distinct reactivity and steric properties, making it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
2156548-34-2 |
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Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-8(7-12)6-11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3 |
InChI Key |
ANPGGENQQSVXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)CO |
Purity |
95 |
Origin of Product |
United States |
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